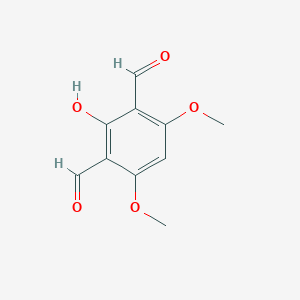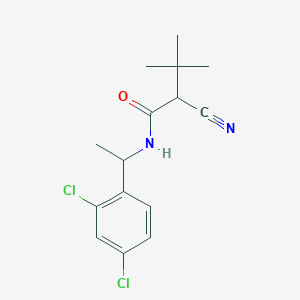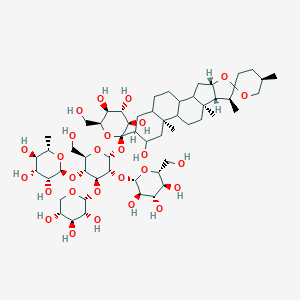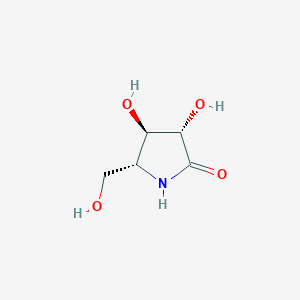![molecular formula C10H21NO4 B148627 Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- CAS No. 137106-00-4](/img/structure/B148627.png)
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a carbamate compound that has been used in various scientific research studies. It is a white crystalline solid that is soluble in water and alcohol. This compound has been found to have several potential applications in the fields of biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of experimental conditions. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-. One possible direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to explore its potential as a starting material for the synthesis of novel pharmaceutical compounds. Additionally, research could be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a carbamate compound that has been used in various scientific research applications. It can be synthesized using several methods and has several potential applications in the fields of biochemistry, pharmacology, and medicine. Its mechanism of action and physiological effects are not fully understood, but it has been shown to inhibit the activity of acetylcholinesterase. While it has several advantages for lab experiments, its limitations include its unclear mechanism of action. Future research could investigate its mechanism of action, its potential as a starting material for the synthesis of novel pharmaceutical compounds, and its potential applications in other fields.
Méthodes De Synthèse
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- can be synthesized using several methods. One of the most common methods is the reaction of N,N-dimethylcarbamoyl chloride with (1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropylamine. This reaction results in the formation of the desired carbamate compound.
Applications De Recherche Scientifique
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has been used in various scientific research studies. It has been found to have potential applications in the fields of biochemistry, pharmacology, and medicine. This compound has been used as a substrate for the study of carbamate hydrolases, which are enzymes that catalyze the hydrolysis of carbamate compounds. It has also been used as a starting material for the synthesis of various pharmaceutical compounds.
Propriétés
Numéro CAS |
137106-00-4 |
|---|---|
Nom du produit |
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- |
Formule moléculaire |
C10H21NO4 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,3R)-1,4-dihydroxy-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(5-12)8(6-13)11-9(14)15-10(2,3)4/h7-8,12-13H,5-6H2,1-4H3,(H,11,14)/t7-,8-/m0/s1 |
Clé InChI |
UVJGVLWHUKJSTK-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](CO)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CC(CO)C(CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CO)C(CO)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)